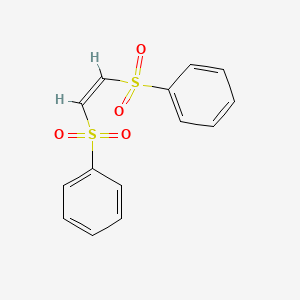

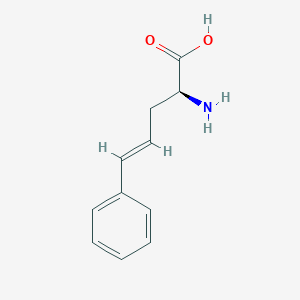

(S)-2-Amino-5-phenylpent-4-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .Physical And Chemical Properties Analysis

This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity with other substances, and stability) .Applications De Recherche Scientifique

Enzyme Substrate in Biochemical Research

L-Styrylalanine can be used as a substrate for certain enzymes. For instance, it has been studied as a substrate for phenylalanine ammonia-lyase from Petroselinum crispum . This enzyme is involved in the deamination of L-phenylalanine to trans-cinnamic acid in the biosynthesis of phenylpropanoids.

Study of Mutations in Enzymes

L-Styrylalanine has been used in studies investigating the effects of mutations on enzyme activity. In one study, researchers mutated the active site of phenylalanine ammonia-lyase to see how it affected the enzyme’s ability to process L-Styrylalanine .

Proteomics Research

L-Styrylalanine is used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .

Synthesis of Unnatural Amino Acids

L-Styrylalanine is considered a synthetically challenging unnatural amino acid. Its study could contribute to the development of new methods for synthesizing unnatural aromatic amino acids, which are important building blocks for therapeutic peptides and proteins .

Kinetic Resolution Studies

The compound has been used in kinetic resolution studies. These studies are important in understanding the behavior of chiral molecules, which is crucial in the field of drug development .

Molecular Modeling

L-Styrylalanine has been used in molecular modeling studies to understand enzyme-substrate interactions and to predict the effects of mutations on enzyme activity .

Safety And Hazards

Propriétés

IUPAC Name |

(E,2S)-2-amino-5-phenylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-QBBOHKLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-5-phenylpent-4-enoic acid | |

Q & A

Q1: Why is there interest in modifying the enzyme phenylalanine ammonia-lyase (PcPAL) to produce L-Styrylalanine?

A1: L-Styrylalanine and its derivatives are considered challenging to synthesize using traditional chemical methods. [] The study investigates a biocatalytic approach using a modified enzyme, phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL), to produce these valuable compounds. By introducing a specific mutation (F137V) in the enzyme's active site, researchers aimed to accommodate the larger styrylalanine substrate and improve the enzyme's catalytic efficiency for L-styrylalanine synthesis. []

Q2: What were the limitations of the wild-type PcPAL in producing L-Styrylalanine, and how did the F137V mutation address these limitations?

A2: The wild-type PcPAL exhibited significantly lower catalytic efficiency (777-fold lower kcat/KM) for L-Styrylalanine compared to its natural substrate, L-Phenylalanine. [] Molecular modeling suggested that this reduced activity was due to steric hindrance between the bulky aromatic ring of L-Styrylalanine and the phenyl ring of phenylalanine residue 137 (F137) within the enzyme's active site. [] The F137V mutation replaced the bulky phenylalanine with a smaller valine residue, creating a more spacious active site. This change facilitated better accommodation of L-Styrylalanine and resulted in a mutant enzyme (F137V-PcPAL) with significantly improved catalytic efficiency for L-Styrylalanine synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)